![molecular formula C26H30N2O7 B2985030 Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate CAS No. 868224-78-6](/img/structure/B2985030.png)

Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

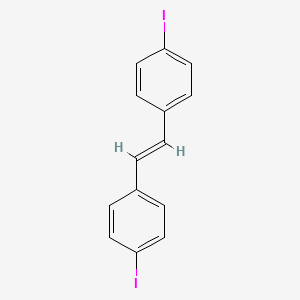

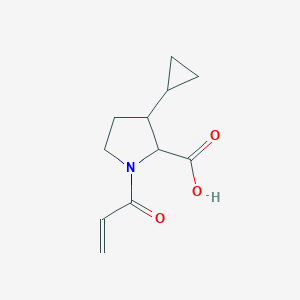

The compound appears to contain several structural components, including a 3,4-dimethoxyphenyl group, an ethylamino group, an isoquinoline group, and an ethyl ester group . These groups are common in many organic compounds and can contribute to the compound’s overall properties.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring (isoquinoline). The 3D structure may be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

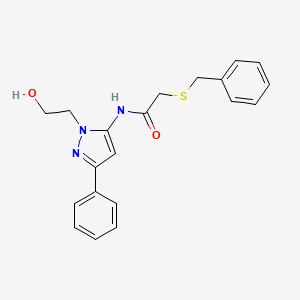

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ethyl ester could undergo hydrolysis to form a carboxylic acid and ethanol. The isoquinoline ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

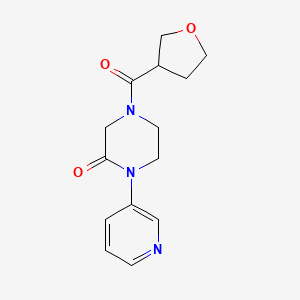

Anticancer Potential

Recent studies have highlighted the potential of certain isoquinoline derivatives in cancer therapy. For instance, compounds structurally related to Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate have shown significant topoisomerase I-targeting activity and cytotoxicity, indicating their potential as novel anticancer agents. The effects of substituents on the isoquinolinone structure have been evaluated, with certain modifications enhancing the topoisomerase I-targeting activity and cytotoxicity, suggesting a promising direction for the development of new cancer therapies (Ruchelman et al., 2004).

Analgesic and Anti-inflammatory Activities

Another study explored the synthesis of isoquinoline derivatives for their analgesic and anti-inflammatory properties. Hydrochlorides of certain enaminoamides displayed significant analgesic effects comparable to sodium metamizole, with some showing higher analgesic activity. This indicates the potential of these compounds in developing new analgesic and anti-inflammatory drugs (Yusov et al., 2019).

Influence on Blood Coagulation

Research into the synthesis of isoquinoline amides and their effects on blood coagulation revealed that these compounds act as hemostatics. Compounds with certain radicals, including morpholine and 2-(3,4-dimethoxyphenyl)ethylamine, demonstrated the ability to decrease blood coagulation time, suggesting their potential use in treatments requiring rapid blood coagulation (Limanskii et al., 2009).

Antimicrobial Agents

Isoquinolinequinones from marine-derived Streptomyces sp. have shown significant cytotoxicity against a variety of tumor cell lines, including lung, breast, melanoma, and prostate cancers. This suggests their potential as powerful antimicrobial and anticancer agents, demonstrating the diverse biological activities of isoquinoline derivatives (Hawas et al., 2009).

Safety and Hazards

Mécanisme D'action

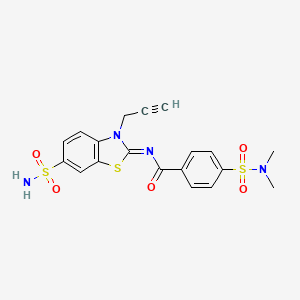

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes .

Mode of Action

The exact mode of action of this compound is not well-documented. It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of the dimethoxyphenyl group may enhance binding affinity to its targets .

Biochemical Pathways

Compounds with similar structures have been implicated in various biochemical pathways .

Pharmacokinetics

The compound’s bioavailability could be affected by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Based on its structure, it may have potential effects on cellular signaling, enzyme activity, or receptor binding .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function .

Propriétés

IUPAC Name |

ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O7/c1-5-34-26(31)17(2)35-21-8-6-7-20-19(21)12-14-28(25(20)30)16-24(29)27-13-11-18-9-10-22(32-3)23(15-18)33-4/h6-10,12,14-15,17H,5,11,13,16H2,1-4H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYAEXACVIWYDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2984947.png)

![[2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![5-chloro-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2984953.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2984959.png)

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2984960.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea](/img/structure/B2984963.png)

![N-(3-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2984964.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide](/img/structure/B2984970.png)